molecular formula C13H14F3NO2 B13934024 Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate

Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate

Cat. No.: B13934024
M. Wt: 273.25 g/mol
InChI Key: NYJRCMLFSPAISU-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate is a chemical compound with the molecular formula C13H14F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and an o-tolylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-pentenoic acid with o-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane, and may require heating to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted products with nucleophiles.

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate
  • Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate
  • Methyl 5,5,5-trifluoro-4-(phenylimino)pentanoate

Uniqueness

Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate is unique due to the presence of the o-tolylimino group, which can influence its reactivity and interactions compared to its para- and meta- counterparts. The trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 5,5,5-trifluoro-4-(2-methylphenyl)iminopentanoate

InChI

InChI=1S/C13H14F3NO2/c1-9-5-3-4-6-10(9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3

InChI Key

NYJRCMLFSPAISU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(CCC(=O)OC)C(F)(F)F

Origin of Product

United States

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